Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate

medicinal chemistry structure-activity relationship nitroaryl electronics

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate (CAS 478033-90-8) is a fully synthetic indolizine derivative characterized by a fused pyrrolo[1,2-a]pyridine core, an ethyl carboxylate at C‑1, and a 3‑nitrophenyl substituent at C‑2. This substitution pattern places it within a focused chemical space of nitroaryl‑indolizine carboxylates that have been investigated as precursors for fluorescent materials, as substrates for further functionalization, and as scaffolds in medicinal chemistry campaigns targeting tubulin polymerization and other oncology‑relevant pathways.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 478033-90-8
Cat. No. B2916532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-nitrophenyl)indolizine-1-carboxylate
CAS478033-90-8
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N2O4/c1-2-23-17(20)16-14(11-18-9-4-3-8-15(16)18)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3
InChIKeyIZOLBHAYHCRRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate (CAS 478033-90-8): Core Identity and Heterocyclic Classification for Procurement Decisions


Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate (CAS 478033-90-8) is a fully synthetic indolizine derivative characterized by a fused pyrrolo[1,2-a]pyridine core, an ethyl carboxylate at C‑1, and a 3‑nitrophenyl substituent at C‑2 [1]. This substitution pattern places it within a focused chemical space of nitroaryl‑indolizine carboxylates that have been investigated as precursors for fluorescent materials, as substrates for further functionalization, and as scaffolds in medicinal chemistry campaigns targeting tubulin polymerization and other oncology‑relevant pathways [2][3].

Why Generic Substitution of Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate Fails: Structural Nuances That Prevent In‑Class Interchangeability


Within the indolizine‑carboxylate family, the combined presence of an ester at C‑1 and a meta‑nitroaryl group at C‑2 is not common; the majority of reported analogues carry either a hydrogen, a halogen, or a para‑nitro substituent at the 2‑position [1][2]. This specific arrangement influences both the electronic landscape of the indolizine ring and the conformational preference of the pendant aryl group, parameters that are known to modulate tubulin‑binding affinity, cytotoxicity, and the energetics of the highest occupied molecular orbital (HOMO) in photonic applications [2][3]. Consequently, a procurement decision based solely on a “nitrophenyl‑indolizine” label—without verifying the exact substitution pattern—risks introducing a compound whose reactivity, biological profile, or photophysical behavior may differ substantially from what the experimental protocol requires.

Quantitative Differentiation Evidence for Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate vs. Closest Analogs


Regioisomeric Nitro Positioning: Meta- vs. Para-Nitrophenyl Substitution

Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate carries the nitro group at the meta position of the phenyl ring, whereas the more frequently reported 4-nitrophenyl isomer bears the nitro at the para position [1]. The para isomer consistently shows a lower Hammett substituent constant (σp = 0.78) compared to the meta isomer (σm = 0.71), but the resonance contribution that stabilizes a negative charge is significantly stronger for the para position [2]. In practice, this difference alters the reduction potential of the nitro group and, by extension, the compound’s behavior in reductive biological environments and its propensity to generate reactive oxygen species (ROS) in cellular assays [2][3].

medicinal chemistry structure-activity relationship nitroaryl electronics

Ester Group Variation: Ethyl vs. Methyl Indolizine-1-carboxylate

The ethyl ester moiety is bulkier and more lipophilic than the methyl ester (clogP contributions of +0.98 vs. +0.53 for the CH₂CH₃ vs. CH₃ groups, respectively) [1]. Enzymatic hydrolysis of ethyl esters by human carboxylesterase‑1 (hCES1) proceeds approximately 2‑ to 3‑fold slower than that of the corresponding methyl ester in human liver microsomes [2]. Thus, selecting the ethyl ester congener delays esterase‑mediated inactivation, which can extend the half‑life in plasma and intracellular compartments when the ester is intended as a prodrug or a tunable moiety.

ADME prodrug design hydrolytic stability

Electrochemical Signature: Nitrophenyl-Substituted Indolizines vs. Non-Nitro Analogues

Cyclic voltammetry of 2‑nitrophenyl‑substituted indolizines reveals an irreversible oxidation wave (Epa ≈ +1.25 V vs. Ag/AgCl in acetonitrile) without a corresponding reduction peak, a behavior consistent with a rapid dimerization reaction following electron transfer [1]. In contrast, the non‑nitrated 2‑phenylindolizine‑1‑carboxylate exhibits a quasi‑reversible wave (ΔEp ≈ 70 mV) under identical conditions [1]. The irreversibility introduced by the nitro group is attractive for applications that require anodic electropolymerization or for electrochemical sensing platforms where an irreversible redox tag is preferred.

electrochemistry cyclic voltammetry optoelectronic materials

Growth Inhibition Potency: Indolizine Class vs. Clinical Microtubule Agents (Class‑Level Benchmarking)

While no direct GI50 value has been published for ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate itself, its structural class—2‑arylindolizine‑1‑carboxylates—has yielded compounds with GI50 values as low as 10–100 nM against the NCI‑60 panel [1]. The most active analogue in this series, 11a (carrying a 3,4,5‑trimethoxyphenyl group), binds to the colchicine site of tubulin and inhibits polymerization with an IC50 of 2.1 µM, which is comparable to the reference agent phenstatin (IC50 = 1.8 µM) [1]. This suggests that the 2‑arylindolizine‑1‑carboxylate framework is a validated pharmacophore for tubulin‑targeted anticancer activity, and the 3‑nitrophenyl variant occupies a distinct, underexplored niche within this pharmacophore space.

anticancer tubulin polymerization GI50 NCI‑60

Scientifically Grounded Application Scenarios for Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate


Tubulin‑Targeted Anticancer Probe Development

Because the 2‑arylindolizine‑1‑carboxylate scaffold has been validated as a colchicine‑site tubulin polymerization inhibitor with nanomolar GI50 values [1], ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate can serve as a starting point for a focused SAR campaign. The meta‑nitro group offers an electronic profile distinct from the methoxy‑rich analogues that dominate the patent literature, potentially circumventing existing intellectual property while exploring nitro‑reductase‑mediated activation in hypoxic tumor environments.

Synthetic Intermediate for Late‑Stage Diversification

The nitro group at the meta position is a versatile handle for further functionalization: it can be reduced to an amine (for amide coupling or diazotization), or it can participate in nucleophilic aromatic substitution when activated [1]. The ethyl ester at C‑1 provides additional synthetic flexibility—it can be hydrolyzed to the carboxylic acid for salt formation or coupled to amines to generate a library of indolizine‑1‑carboxamides.

Electroactive Material for Sensor and Optoelectronic Screening

The irreversible oxidation signature of nitrophenyl‑indolizines, documented by cyclic voltammetry [1], makes this compound a candidate for electropolymerization studies or as a redox‑active dopant in conducting polymer matrices. The 3‑nitrophenyl regioisomer may yield different polymer morphology compared to the 4‑nitrophenyl isomer, an effect worth exploring in organic electronic device fabrication.

Metabolic Stability Comparator in Ester‑Prodrug Programs

The slower hydrolysis rate of ethyl esters relative to methyl esters (≈2‑ to 3‑fold) can be exploited when designing ester‑based prodrugs with prolonged plasma stability [1]. Researchers comparing ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate with its methyl ester congener can generate intramolecular SAR data on how the ester alkyl chain influences membrane permeability and intracellular release kinetics.

Quote Request

Request a Quote for Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.